molecular formula C28H26ClN3O3 B11368353 N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11368353
M. Wt: 488.0 g/mol
InChI Key: RYFQDSWDNKHJQC-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of indole, pyrrolidine, and benzyloxyphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .

The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. The benzyloxyphenyl group is then introduced via a nucleophilic substitution reaction, where a benzyloxy group replaces a leaving group on the phenyl ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the cyclization steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the carbonyl group in the pyrrolidine ring can yield the corresponding alcohol .

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The benzyloxyphenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of indole, pyrrolidine, and benzyloxyphenyl moieties, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C28H26ClN3O3

Molecular Weight

488.0 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C28H26ClN3O3/c29-22-6-11-26-25(15-22)20(16-30-26)12-13-32-17-21(14-27(32)33)28(34)31-23-7-9-24(10-8-23)35-18-19-4-2-1-3-5-19/h1-11,15-16,21,30H,12-14,17-18H2,(H,31,34)

InChI Key

RYFQDSWDNKHJQC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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